

validation of O-Demethylmurrayanine anticancer activity in multiple cell lines

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Compound of Interest		
Compound Name:	O-Demethylmurrayanine	
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O-Demethylmurrayanine: A Comparative Analysis of Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validated anticancer activity of **O-Demethylmurrayanine** and its closely related carbazole alkaloids, Murrayanine and O-methylmurrayamine A. Due to the limited specific experimental data on **O-Demethylmurrayanine**'s detailed mechanisms of action, this guide leverages data from its structural analogs to provide insights into its potential therapeutic effects and signaling pathways.

Comparative Cytotoxicity

O-Demethylmurrayanine has demonstrated cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines.[1] The half-maximal inhibitory concentration (IC50) values for **O-Demethylmurrayanine** and its related compounds are summarized below, showcasing their potency across various cancer cell lines.



Compound	Cell Line	Cancer Type	IC50 Value
O- Demethylmurrayanine	MCF-7	Breast Cancer	4.42-7.59 μg/mL
SMMC-7721	Hepatocellular Carcinoma	4.42-7.59 μg/mL	
Murrayanine	SCC-25	Oral Cancer	15 μΜ
A549	Lung Adenocarcinoma	9 μΜ	
hTERT-OME (Normal)	Oral Epithelial	92 μΜ	-
O-methylmurrayamine A	DLD-1	Colon Cancer	17.9 μΜ

Note: The IC50 values for **O-Demethylmurrayanine** are presented in μ g/mL as reported in the source, while others are in μ M.

Mechanisms of Anticancer Action: A Comparative Perspective

While detailed mechanistic studies on **O-Demethylmurrayanine** are not extensively available, research on the closely related compounds Murrayanine and O-methylmurrayamine A provides a strong predictive framework for its potential modes of action, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies on Murrayanine have shown its capability to induce programmed cell death in cancer cells. In SCC-25 oral cancer cells, Murrayanine treatment led to a significant increase in the apoptotic cell population, rising from 2.2% in control cells to approximately 35% at a concentration of 30 μ M.[2] This pro-apoptotic effect is associated with an increased Bax/Bcl-2 ratio and elevated expression of caspase-3.[2] Similarly, O-methylmurrayamine A has been found to activate caspase-3 and upregulate the Bax/Bcl-2 protein expression ratio, leading to caspase-dependent apoptosis in DLD-1 colon cancer cells.[3]



Cell Cycle Arrest

A common mechanism of action for carbazole alkaloids is the disruption of the cell cycle. Both Murrayanine and O-methylmurrayamine A have been shown to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells and DLD-1 colon cancer cells, respectively.[3][4] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Signaling Pathways

The anticancer effects of Murrayanine and O-methylmurrayamine A are attributed to their modulation of key signaling pathways that regulate cell survival and proliferation.

AKT/mTOR Pathway

A significant target of these carbazole alkaloids is the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. Both Murrayanine and O-methylmurrayamine A have been shown to downregulate the Akt/mTOR pathway.[2][3] Inhibition of this pathway is a critical mechanism that leads to decreased cell survival and proliferation.

Raf/MEK/ERK Pathway

In addition to the AKT/mTOR pathway, Murrayanine has also been found to deactivate the Raf/MEK/ERK signaling cascade in oral cancer cells.[2] This pathway is another crucial regulator of cell proliferation and survival, and its inhibition contributes to the anticancer effects of Murrayanine.

Below is a diagram illustrating the potential signaling pathways affected by **O- Demethylmurrayanine**, based on the activity of its close analog, Murrayanine.



Hypothesized Signaling Pathway for O-Demethylmurrayanine



Cancer Cell Lines (e.g., MCF-7, SMMC-7721) MTT Assay (Determine IC50) Apoptosis Assays (DAPI/PI, Annexin V) Western Blot (Signaling Pathways)

General Workflow for Anticancer Activity Validation

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References

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